![molecular formula C18H22INO3 B1664066 25I-NBOMe CAS No. 919797-19-6](/img/structure/B1664066.png)
25I-NBOMe
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25I-NBOMe typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxyphenethylamine (2C-I).
Iodination: The 2,5-dimethoxyphenethylamine is iodinated to produce 2,5-dimethoxy-4-iodophenethylamine.
N-Benzylation: The iodinated compound is then subjected to N-benzylation using 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
25I-NBOMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can modify the aromatic ring or the nitrogen-containing side chain.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
25I-NBOMe has been used in scientific research to study the serotonin 5-HT2A receptor . It has been employed as a radiolabeled ligand in positron emission tomography (PET) imaging to map the distribution of these receptors in the brain . Additionally, it has been used to investigate the effects of serotonin receptor agonists on neurotransmitter release and behavior in animal models .
Mechanism of Action
25I-NBOMe exerts its effects primarily through its high affinity for the serotonin 5-HT2A receptor . Upon binding to this receptor, it acts as a full agonist, leading to the activation of intracellular signaling pathways that result in altered perception and mood . The compound also affects other serotonin receptors, such as 5-HT2C and 5-HT1A, which may modulate its overall effects .
Comparison with Similar Compounds
Similar Compounds
25B-NBOMe: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
2C-I: 2,5-dimethoxy-4-iodophenethylamine
Uniqueness
25I-NBOMe is unique due to its high potency and selectivity for the 5-HT2A receptor compared to its 2C counterparts . The addition of the N-benzyl group significantly enhances its binding affinity and hallucinogenic potency .
Biological Activity
25I-NBOMe, a synthetic compound belonging to the NBOMe series of hallucinogens, is known for its potent agonistic action on serotonin receptors, particularly 5-HT2A and 5-HT2C. This compound has gained attention due to its psychoactive effects and potential neurotoxic properties. The following sections detail its biological activity, including receptor binding profiles, neurotransmitter interactions, and case studies highlighting its effects.
Receptor Binding Affinity
This compound exhibits high affinity for several serotonin receptors:
Receptor | Binding Affinity (nM) |
---|---|
5-HT2A | 0.5 – 1.6 |
5-HT2C | 4.6 – 130 |
5-HT1A | Not specified |
α1A adrenergic | 370 |
α2A adrenergic | 320 |
These values indicate that this compound is significantly more potent than many other hallucinogens, such as LSD and 2C-I, particularly in its interaction with the 5-HT2A receptor, which is primarily responsible for its hallucinogenic effects .
Neurotransmitter Interactions
Research indicates that administration of this compound leads to increased levels of several neurotransmitters:
- Dopamine (DA) : Significant increases in extracellular DA levels were observed in the rat frontal cortex and nucleus accumbens following administration of doses ranging from 1 to 10 mg/kg. The most pronounced effects were seen at a dose of 3 mg/kg .
- Serotonin (5-HT) : The compound also increased extracellular serotonin levels but did not significantly alter tissue levels of DA or its metabolites .
- Glutamate (GLU) : A notable increase in GLU release was mediated via cortical 5-HT2A receptors, suggesting a complex interaction between these neurotransmitter systems .
Dose-Response Curves
The relationship between dosage and neurotransmitter release is characterized by inverted U-shaped dose-response curves for DA and 5-HT, indicating that there is an optimal dose for achieving maximum effect before diminishing returns occur at higher doses .
Neurotoxicological Profile
Recent studies have highlighted the neurotoxic effects of this compound:
- Neurogenesis : Chronic administration (7 days) at doses of 0.3 mg/kg resulted in a significant decrease in the number of BrdU+ cells and neurons in the hippocampus, suggesting impaired neurogenesis .
- DNA Damage : The compound induced double-strand DNA breaks in neuronal tissues without leading to apoptosis, indicating potential long-term cellular damage .
- Cardiotoxicity : In vitro studies revealed that this compound decreased cell viability in cardiac cells and prolonged the QT interval in ECG readings from treated rats, suggesting cardiotoxic effects .
Case Studies
Several case studies have documented severe adverse effects associated with the use of this compound:
- Confirmed Deaths : One case reported serum levels of this compound comparable to those found in fatal intoxications with other hallucinogens. Symptoms included severe agitation and altered mental status, leading to respiratory failure .
- Emergency Room Visits : A series of emergency room visits related to acute intoxication revealed symptoms such as hallucinations, tachycardia, and hypertension. Laboratory confirmations indicated the presence of multiple psychoactive substances alongside this compound, complicating clinical management .
Properties
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22INO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOLNAKPBFDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238808 | |
Record name | 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919797-19-6 | |
Record name | 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=919797-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2C-I-NBOMe | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20238808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25I-NBOME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547KGL06IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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